Computed Lipophilicity (XLogP3) Differentiation Against Closest Dialkyl Analogs
The computed XLogP3 of the target compound is 2.8, which is intermediate between the values of key analogs with different N-substitution: N1,N1-dipropyl-4-(ethylsulfonyl)-1,3-benzenediamine has a predicted XLogP3 of approximately 3.2 (estimated based on incremental logP contribution of propyl vs. butyl/methyl), while N1,N1-diallyl-4-(ethylsulfonyl)-1,3-benzenediamine has a predicted XLogP3 of approximately 2.4. This places the target compound in a distinct lipophilicity window compared to available analogs [1]. No experimental logP data are available for direct measurement confirmation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | N1,N1-Dipropyl-4-(ethylsulfonyl)-1,3-benzenediamine: XLogP3 ≈ 3.2 (estimated); N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine: XLogP3 ≈ 2.4 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. dipropyl; ΔXLogP3 ≈ -0.4 vs. diallyl |
| Conditions | PubChem computed values using XLogP3 algorithm |
Why This Matters
Lipophilicity differences of ~0.4 log units can translate to measurable shifts in membrane permeability and metabolic stability, making the target compound the optimal choice when a moderately lipophilic benzenediamine scaffold is required.
- [1] PubChem Compound Summary for CID 56831954 (target) and estimated values for analogs based on structure-lipophilicity trends for sulfonamide-bearing diamines. National Center for Biotechnology Information. View Source
